molecular formula C4H4F4O B1306008 2,2,3,3-Tetrafluorocyclobutanol CAS No. 374-32-3

2,2,3,3-Tetrafluorocyclobutanol

Cat. No.: B1306008
CAS No.: 374-32-3
M. Wt: 144.07 g/mol
InChI Key: FNENUTDUAXPVTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3-Tetrafluorocyclobutanol can be synthesized through various methods. One common synthetic route involves the fluorination of cyclobutanol derivatives. For instance, the reaction of cyclobutanol with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale fluorination processes. These processes often employ specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluorocyclobutanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,3,3-Tetrafluorocyclobutanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluorocyclobutanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluorobutanediol: Another fluorinated compound with similar properties but with two hydroxyl groups.

    2,2,3,3-Tetrafluorocyclobutanone: The oxidized form of 2,2,3,3-tetrafluorocyclobutanol.

    2,2,3,3-Tetrafluorocyclobutane: The parent hydrocarbon without the hydroxyl group.

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

2,2,3,3-tetrafluorocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O/c5-3(6)1-2(9)4(3,7)8/h2,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNENUTDUAXPVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380214
Record name 2,2,3,3-Tetrafluorocyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-32-3
Record name 2,2,3,3-Tetrafluorocyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3-Tetrafluorocyclobutanol
Reactant of Route 2
2,2,3,3-Tetrafluorocyclobutanol
Reactant of Route 3
2,2,3,3-Tetrafluorocyclobutanol
Reactant of Route 4
2,2,3,3-Tetrafluorocyclobutanol
Reactant of Route 5
2,2,3,3-Tetrafluorocyclobutanol
Reactant of Route 6
2,2,3,3-Tetrafluorocyclobutanol

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